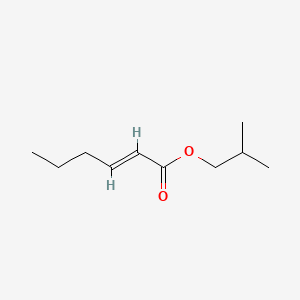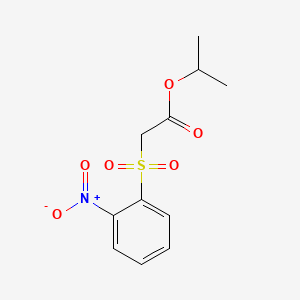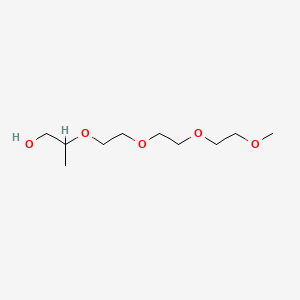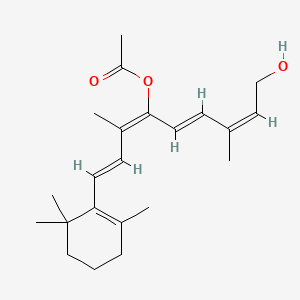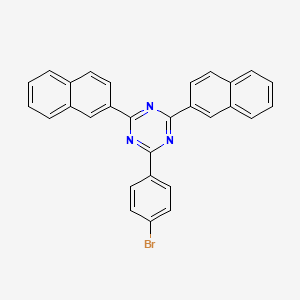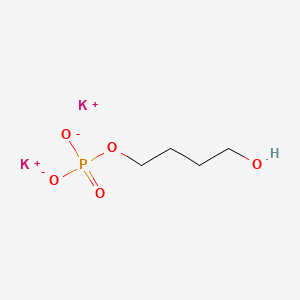
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- is a chemical compound with the molecular formula C24H42O6 and a molecular weight of 426.58668 g/mol . It is an ester derived from sorbitan and linoleic acid, and it is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- typically involves the esterification of sorbitan with linoleic acid. The reaction is catalyzed by an acid or base, and it is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods: In industrial settings, the production of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and purity of the final product. The process involves the use of high-purity reagents and advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Utilized in the formulation of pharmaceutical products, particularly in topical and transdermal drug delivery systems.
Industry: Applied in the production of cosmetics, personal care products, and food additives due to its emulsifying properties.
Mechanism of Action
The mechanism of action of Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- involves its ability to interact with lipid membranes and alter their properties. It acts as a surfactant, reducing surface tension and facilitating the formation of stable emulsions. The compound can also interact with proteins and other biomolecules, affecting their function and stability.
Molecular Targets and Pathways:
Lipid Membranes: Alters membrane fluidity and permeability.
Proteins: Can bind to proteins and modify their activity.
Cellular Pathways: Influences cellular signaling pathways related to lipid metabolism and transport.
Comparison with Similar Compounds
Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- can be compared with other similar compounds such as:
Sorbitan monostearate: Another ester of sorbitan, but with stearic acid instead of linoleic acid.
Sorbitan monolaurate: An ester of sorbitan with lauric acid.
Sorbitan monooleate: An ester of sorbitan with oleic acid.
Uniqueness:
Fatty Acid Composition: The presence of linoleic acid (a polyunsaturated fatty acid) in Sorbitan, mono-9,12-octadecadienoate, (Z,Z)- gives it unique properties compared to other sorbitan esters.
Emulsifying Properties: It has distinct emulsifying properties that make it suitable for specific applications in pharmaceuticals and cosmetics.
Properties
CAS No. |
71872-97-4 |
|---|---|
Molecular Formula |
C24H42O6 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h6-7,9-10,20-21,23-26,28H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-,21+,23+,24?/m0/s1 |
InChI Key |
UVGJXXLGAIAQJV-NRGHPVTOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




